5-Bromoquinoline-2-carbaldehyde
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Overview
Description
5-Bromoquinoline-2-carbaldehyde is a heterocyclic aromatic compound with a bromine atom at the 5th position and an aldehyde group at the 2nd position of the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-2-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 2nd position .
Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are employed to introduce the bromine atom efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Bromoquinoline-2-carboxylic acid.
Reduction: 5-Bromoquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromoquinoline-2-carbaldehyde is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of organic electronic materials and dyes
Mechanism of Action
The mechanism of action of 5-Bromoquinoline-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the quinoline ring can intercalate with DNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
- 5-Bromo-8-quinolinecarbaldehyde
- 2-Chloroquinoline-3-carbaldehyde
- 2-Methylquinoline-3-carbaldehyde
Comparison: 5-Bromoquinoline-2-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which confer distinct reactivity and biological activity. Compared to 2-chloroquinoline-3-carbaldehyde, it has different electronic properties due to the bromine atom, leading to variations in its chemical behavior and applications .
Properties
Molecular Formula |
C10H6BrNO |
---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
5-bromoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-2-1-3-10-8(9)5-4-7(6-13)12-10/h1-6H |
InChI Key |
IROSPDHEVGTPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)C(=C1)Br |
Origin of Product |
United States |
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